

The Structural Elucidation of Chaetoglobosin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its diverse biological activities. Produced by various fungi, most notably species of Chaetoglobium, its complex polyketide-derived structure presents a compelling challenge for structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive characterization of chaetoglobosin C, from its isolation to the determination of its absolute stereochemistry.

Introduction

Chaetoglobosin C is a fungal metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring, with a tryptophan unit incorporated into its core structure.[1] The elucidation of its intricate three-dimensional architecture is paramount for understanding its structure-activity relationships and for providing a foundation for synthetic and medicinal chemistry efforts. The process of structure determination relies on a synergistic application of chromatographic separation, spectroscopic analysis, and computational methods.

Isolation and Purification



The initial step in the structural elucidation of **chaetoglobosin C** involves its isolation from fungal cultures, typically Chaetoglobium globosum.

Experimental Protocol: Fungal Culture and Extraction

- Fungal Culture: Chaetoglobium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA), to promote the production of secondary metabolites.[1]
- Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

 [2]
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify **chaetoglobosin C**. This multi-step process often involves:
 - Column Chromatography: Initial separation is typically performed on a silica gel or reversed-phase (C18) column.[2]
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, yielding pure chaetoglobosin C.[2]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to piece together the planar structure of **chaetoglobosin C**.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is utilized to determine the elemental composition of **chaetoglobosin C**.

- Molecular Formula: HR-ESIMS analysis of the protonated molecule [M+H]⁺ establishes the molecular formula as C₃₂H₃₆N₂O₅.[3]
- Diagnostic Fragmentation: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions that provide initial structural clues. For chaetoglobosins, diagnostic product ions are often observed at m/z 130.0648 and 185.0704, corresponding to the indole-containing portion of the molecule.[4][5]



Nuclear Magnetic Resonance (NMR) Spectroscopy

One- and two-dimensional NMR spectroscopy are the cornerstone of determining the carbon skeleton and the connectivity of atoms in **chaetoglobosin C**.

- Sample Preparation: A purified sample of **chaetoglobosin C** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
- Instrumentation: NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or greater).[6]

1D NMR:

- ¹H NMR: Provides information on the number and chemical environment of protons.
- 13C NMR: Reveals the number and types of carbon atoms.

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is vital for determining the relative stereochemistry.[3]

Quantitative NMR Data for Chaetoglobosin C



Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, multiplicity, J in Hz)
1	173.3	-
3	52.4	3.80 (dt, J=7.2, 3.5)
4	47.4	2.93 (m)
5	36.3	1.86 (m)
6	57.9	-
7	62.3	2.80 (d, J=5.2)
8	48.6	2.15 (dd, J=9.7, 5.0)
9	63.2	-
10	34.1	2.67 (dd, J=14.6, 7.7), 2.91 (m)
11	13.5	1.25 (d, J=7.3)
12	19.9	1.30 (s)
13	128.3	6.09 (ddd, J=15.2, 9.8, 1.3)
14	133.4	5.20 (ddd, J=15.1, 10.8, 3.9)
15	41.5	2.05 (dt, J=13.8, 11.0), 2.27 (m)
16	32.2	2.46 (m)
17	142.6	5.71 (dd, J=9.0, 1.3)
18	127.9	-
19	83.3	5.93 (s)
20	195.0	-
21	133.2	6.39 (br d, J=16.8)
22	134.8	7.58 (d, J=16.8)
23	196.8	-



1'	-	8.20 (br s)
2'	123.5	7.01 (d, J=2.2)
3'	110.2	-
3a'	127.0	-
4'	118.3	7.50 (d, J=7.7)
5'	122.6	7.15 (dd, J=6.9, 7.3)
6'	120.1	7.21 (dd, J=6.9, 8.2)
7'	111.7	7.37 (d, J=8.2)
7a'	136.3	-

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from published literature.[7]

Determination of Absolute Configuration

Establishing the absolute stereochemistry of **chaetoglobosin C** is a critical final step in its structural elucidation. This is typically achieved through a combination of chiroptical spectroscopy and single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

- Crystal Growth: High-quality single crystals of **chaetoglobosin C** are grown from a suitable solvent system, often through slow evaporation.[8]
- Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[1]
- Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, ultimately revealing the absolute configuration.[1]



Electronic Circular Dichroism (ECD) Spectroscopy

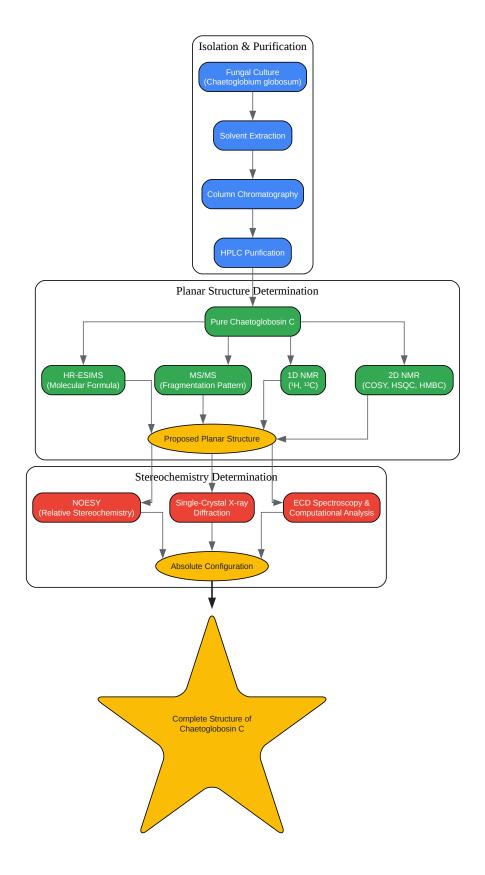
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be determined.

- ECD Spectrum Acquisition: The ECD spectrum of a solution of chaetoglobosin C is recorded on a CD spectrometer.[9]
- Conformational Search: A computational search for the low-energy conformers of the two
 possible enantiomers of chaetoglobosin C is performed using molecular mechanics and
 density functional theory (DFT) calculations.[10][11]
- ECD Spectrum Calculation: The ECD spectrum for each low-energy conformer is calculated using time-dependent DFT (TDDFT).[10][11]
- Comparison and Assignment: The calculated, Boltzmann-averaged ECD spectrum of each enantiomer is compared to the experimental spectrum. A close match allows for the confident assignment of the absolute configuration.[10][11]

Logical Workflow for Structure Elucidation

The comprehensive process of elucidating the structure of **chaetoglobosin C** can be visualized as a logical workflow.





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Figure 1. Workflow for the structure elucidation of **chaetoglobosin C**.



Conclusion

The structural elucidation of **chaetoglobosin C** is a multifaceted process that exemplifies modern natural product chemistry. It requires the careful integration of advanced separation and spectroscopic techniques, often complemented by computational chemistry. The detailed structural information obtained is not only a testament to the power of these analytical methods but also a crucial prerequisite for the exploration of **chaetoglobosin C**'s therapeutic potential. This guide provides a comprehensive framework for researchers and professionals engaged in the discovery and development of complex natural products.

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